N,N'-diacetylchitobiose

Catalog No.
S587718
CAS No.
35061-50-8
M.F
C16H28N2O11
M. Wt
424.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-diacetylchitobiose

CAS Number

35061-50-8

Product Name

N,N'-diacetylchitobiose

IUPAC Name

N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

CDOJPCSDOXYJJF-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Synonyms

2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose;

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O

Inducer of chitinase production:

  • Bacterial chitin breakdown: In chitin-degrading bacteria like Vibrio, Streptomyces, and Serratia, N,N'-diacetylchitobiose acts as the smallest inducer of chitinase production. Chitinases are enzymes crucial for breaking down chitin, a major component of crustacean shells and insect exoskeletons. This discovery allows researchers to trigger chitinase production in these bacteria for further study and potential applications in chitin degradation. Source: Sigma-Aldrich

Alternative Carbon Source:

  • Utilization by E. coli: While E. coli doesn't produce chitinases, it can utilize N,N'-diacetylchitobiose as an alternative carbon source. This finding suggests the potential for using N,N'-diacetylchitobiose in studies related to bacterial carbon metabolism and resource utilization in gut environments. Source: MedChemExpress:

Studying Glycolytic Enzymes:

  • Substrate and inhibitor: N,N'-diacetylchitobiose serves as a substrate or inhibitor for studying the activity of glycolytic enzymes, which play a vital role in cellular energy production. This application allows researchers to analyze the specific functions and mechanisms of these enzymes.

Bioactive Properties Investigation:

  • Exploring potential benefits: Ongoing research delves into the potential bioactive properties of N,N'-diacetylchitobiose. These investigations aim to identify any potential benefits the molecule might offer in various biological systems, opening doors for future research and development in various fields.

N,N'-diacetylchitobiose is a disaccharide composed of two N-acetyl-D-glucosamine units linked by a β(1→4) glycosidic bond. Its molecular formula is C₁₆H₂₈N₂O₁₁, and it is the N,N'-diacetylated derivative of chitobiose. This compound plays a significant role in various biological processes, particularly in the metabolism of chitin, a major component of fungal cell walls and the exoskeletons of arthropods .

Biological Role:

  • DiNAc can act as a signaling molecule in some bacteria, regulating gene expression related to chitin utilization [].
    • The exact mechanism involves its interaction with specific proteins but remains under investigation [].

Safety Considerations:

  • DiNAc is generally considered non-toxic and non-hazardous [].
  • However, as with any research chemical, proper handling procedures should be followed.

Limited Data:

  • Specific data on flammability and reactivity of diNAc is scarce.

N,N'-diacetylchitobiose participates in several enzymatic reactions, primarily involving its breakdown and transformation into other compounds. One notable reaction is catalyzed by the enzyme N,N'-diacetylchitobiose phosphorylase, which facilitates the phosphorolysis of N,N'-diacetylchitobiose to produce N-acetyl-D-glucosamine and N-acetyl-alpha-D-glucosamine 1-phosphate:

N N diacetylchitobiose+phosphateN acetyl D glucosamine+N acetyl alpha D glucosamine 1 phosphate\text{N N diacetylchitobiose}+\text{phosphate}\rightleftharpoons \text{N acetyl D glucosamine}+\text{N acetyl alpha D glucosamine 1 phosphate}

The mechanism involves a nucleophilic attack on the glycosidic bond, facilitated by an aspartic acid residue in the enzyme's active site .

N,N'-diacetylchitobiose exhibits various biological activities. It serves as a substrate for enzymes involved in chitin metabolism, contributing to the recycling of chitinous materials in ecosystems. Additionally, it can act as a signaling molecule in some bacterial systems, influencing growth and development. Studies have shown that certain bacteria, such as Escherichia coli, can utilize N,N'-diacetylchitobiose as a carbon source, highlighting its importance in microbial metabolism .

Several methods exist for synthesizing N,N'-diacetylchitobiose:

  • Chemical Synthesis: Traditional organic synthesis techniques can be employed to acetylate chitobiose.
  • Enzymatic Synthesis: Using specific glycosyltransferases or phosphorylases allows for more efficient production under mild conditions.
  • Biotechnological Approaches: Fermentation processes utilizing microorganisms capable of producing chitooligosaccharides can yield N,N'-diacetylchitobiose as a primary product .

N,N'-diacetylchitobiose has several applications:

  • Biotechnology: It is used in research related to chitin metabolism and bioconversion processes.
  • Pharmaceuticals: The compound may have potential applications in drug delivery systems due to its biocompatibility.
  • Agriculture: It could be explored as a biopesticide or growth enhancer due to its role in plant-microbe interactions.

Research has indicated that N,N'-diacetylchitobiose interacts with various enzymes and microorganisms. Its role as a substrate for specific phosphorylases and glycosyltransferases has been well-documented, revealing insights into its metabolic pathways. Furthermore, studies have shown that it can influence microbial community dynamics by serving as a carbon source for certain bacteria .

Several compounds are structurally similar to N,N'-diacetylchitobiose, each with unique properties:

Compound NameStructureUnique Features
ChitobioseTwo D-glucosamine unitsNon-acetylated form; basic unit of chitin
N-acetyl-D-glucosamineSingle D-glucosamine unitPrecursor to N,N'-diacetylchitobiose
N,N',N''-triacetylchitotrioseThree D-glucosamine unitsHigher degree of acetylation; larger oligosaccharide
N,N'-diacetylchitinPolymer of N-acetyl-D-glucosamineMore complex structure; forms part of chitin

N,N'-diacetylchitobiose is unique due to its specific diacetylation pattern and its role in both microbial metabolism and potential applications in biotechnology and pharmaceuticals .

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

424.16930971 g/mol

Monoisotopic Mass

424.16930971 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-aldehydo-D-glucosamine

Dates

Modify: 2023-09-14

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